molecular formula C11H14F3NO B1398088 (Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine CAS No. 1343470-04-1

(Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine

Cat. No.: B1398088
CAS No.: 1343470-04-1
M. Wt: 233.23 g/mol
InChI Key: PBFGVZGXESNIEC-UHFFFAOYSA-N
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Description

. The presence of the trifluoromethoxy group imparts distinct characteristics that make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with isopropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. The final product is often purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-[3-(trifluoromethyl)benzyl]-2-propanamine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    3-(trifluoromethoxy)benzylamine: Lacks the isopropyl group, making it less lipophilic.

Uniqueness

The presence of both the trifluoromethoxy group and the isopropyl group in (Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine makes it unique in terms of its chemical reactivity and biological activity. This combination imparts distinct properties that are not observed in similar compounds .

Properties

IUPAC Name

N-[[3-(trifluoromethoxy)phenyl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-8(2)15-7-9-4-3-5-10(6-9)16-11(12,13)14/h3-6,8,15H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFGVZGXESNIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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